(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol
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Overview
Description
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3-chloro-2-fluorophenyl group and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- (5-(3-Chloro-2-fluorophenyl)pyridin-2-yl)methanol
- (5-(3-Chloro-2-fluorophenyl)pyridin-4-yl)methanol
- (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)ethanol
Uniqueness: (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
The compound (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a pyridine ring substituted with a chloro and a fluorophenyl group, this compound may exhibit significant pharmacological properties, making it a candidate for further research and development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 251.68 g/mol. The presence of halogen atoms (chlorine and fluorine) typically enhances the lipophilicity and biological activity of organic compounds, potentially increasing their binding affinity to various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example, studies on related pyridine derivatives have shown their ability to inhibit cancer cell proliferation across various cancer cell lines. A recent study reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against melanoma and renal cancer cell lines, indicating potent antiproliferative effects .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | SK-MEL-5 | 4.5 |
This compound | A498 | 3.8 |
This compound | MDA-MB-468 | 5.1 |
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes involved in disease pathways. For instance, the presence of the chloro and fluoro groups may enhance binding affinity to enzymes such as MDM2, which is implicated in tumorigenesis. Preliminary data indicate that related compounds show moderate to high binding affinities for MDM2, suggesting that this compound could also act as an MDM2 inhibitor .
While specific mechanisms for this compound are yet to be fully elucidated, it is hypothesized that the compound may exert its effects through:
- Modulation of Signaling Pathways : Similar compounds have been shown to influence key signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : By binding to active sites on target enzymes, these compounds can disrupt normal cellular functions, leading to increased apoptosis in cancer cells.
Case Studies
A detailed examination of related compounds has provided insights into the biological activities attributed to the pyridine scaffold. For instance, a study on 1-[5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol] derivatives highlighted their antiproliferative effects against a panel of cancer cell lines . The results indicated that structural modifications significantly impacted biological activity, emphasizing the importance of substituent positioning.
Properties
CAS No. |
1346692-06-5 |
---|---|
Molecular Formula |
C12H9ClFNO |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
[5-(3-chloro-2-fluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-11-3-1-2-10(12(11)14)9-4-8(7-16)5-15-6-9/h1-6,16H,7H2 |
InChI Key |
VEVOUCFFCGUFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
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